molecular formula H2NaOP B13758919 Sodium oxide phosphide CAS No. 41480-82-4

Sodium oxide phosphide

Cat. No.: B13758919
CAS No.: 41480-82-4
M. Wt: 71.979 g/mol
InChI Key: XFFXPOITUGFCPI-UHFFFAOYSA-N
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Description

Sodium Oxide Phosphide (NaOP) is an inorganic compound with the molecular formula NaOP and a CAS Registry Number of 56730-08-6 . This chemical is supplied for research and development purposes exclusively and is not intended for diagnostic, therapeutic, or any personal use. While specific studies on NaOP are limited, research into related sodium-metal phosphides highlights their significant investigational value in the field of energy storage, particularly as potential anode materials for sodium-ion batteries (SIBs) . Metal phosphides, in general, are of scientific interest due to their low redox potential and high theoretical capacity for sodium storage . Researchers are actively exploring these materials to develop cost-effective and high-performance alternatives to lithium-ion technology, given the abundance of sodium resources . Like other phosphides, this compound requires careful handling. It is expected to be moisture-sensitive, as similar compounds react with water to produce highly toxic and flammable phosphine gas . Appropriate safety precautions, including the use of personal protective equipment and handling under inert conditions, are essential. Researchers can utilize this compound for exploratory synthesis, materials science, and investigating the mechanisms of anionic redox reactions in new battery chemistries .

Properties

CAS No.

41480-82-4

Molecular Formula

H2NaOP

Molecular Weight

71.979 g/mol

IUPAC Name

sodium;phosphinite

InChI

InChI=1S/Na.H2OP/c;1-2/h;2H2/q+1;-1

InChI Key

XFFXPOITUGFCPI-UHFFFAOYSA-N

Canonical SMILES

[O-]P.[Na+]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Sodium Phosphinite

Direct Synthesis Routes for Sodium Phosphinite

Direct synthesis routes aim to construct the sodium phosphinite molecule from fundamental starting materials, offering potentially more atom-economical processes.

The direct reaction of elemental white phosphorus (P₄) with metallic sodium represents a fundamental approach to forming phosphorus-carbon bonds. While the direct synthesis of unsubstituted sodium phosphinite (NaPH₂O₂) from elemental phosphorus and sodium is not extensively detailed in recent literature, related syntheses highlight the reactivity of elemental phosphorus. For instance, the phosphaethynolate anion (OCP)⁻, a valuable building block for phosphorus heterocyles, can be generated in a one-pot procedure from sodium, elemental phosphorus, and ethylene (B1197577) carbonate. atamanchemicals.com This demonstrates the feasibility of using elemental precursors for creating P-containing functional groups.

Furthermore, research into the synthesis of organophosphorus compounds has explored the use of black phosphorus (BP) nanoparticles as a feedstock. researchgate.net This approach allows for the direct synthesis of various organophosphorus compounds, including alkyl phosphines and phosphine (B1218219) oxides, under mild conditions, suggesting a potential pathway for related phosphinite syntheses. researchgate.net

A significant pathway to generating sodium phosphinite intermediates involves the dearylation of arylphosphine oxides using a composite reagent of sodium hydride (NaH) and an iodide salt, such as lithium iodide (LiI) or sodium iodide (NaI). beilstein-journals.orgntu.edu.sg This method facilitates the cleavage of a carbon-phosphorus bond in readily available starting materials like triphenylphosphine (B44618) oxide. ntu.edu.sg The reaction proceeds through the formation of a transient sodium phosphinite intermediate, which can then be used in subsequent reactions. beilstein-journals.orgntu.edu.sg For example, the treatment of triphenylphosphine oxide with two equivalents of NaH and one equivalent of LiI in THF at 60°C results in the formation of a sodium phosphinite, which upon aqueous work-up yields diphenylphosphine (B32561) oxide in high yield. ntu.edu.sgresearchgate.net

Indirect Synthetic Strategies

Indirect routes to sodium phosphinites typically involve the chemical modification of pre-existing organophosphorus compounds through reduction or salt exchange reactions.

The reduction of phosphine oxides is a common strategy for accessing trivalent phosphorus compounds. umn.eduharvard.edutubitak.gov.tr While many reduction methods aim for the complete deoxygenation to form phosphines, the partial reduction to a phosphinite is a related and crucial transformation. For instance, the cleavage of a P-C bond in triphenylphosphine oxide using metallic sodium can lead to the formation of sodium diphenylphosphinite. umn.edu This transformation is highly selective when specific molar ratios of reactants are used. umn.edu

The choice of reducing agent and reaction conditions is critical to control the extent of reduction. Various reducing systems have been explored for phosphine oxides, including silanes in the presence of catalysts, which can offer chemoselectivity. umn.edu

Salt metathesis, or double displacement, is a versatile reaction for exchanging counterions and is applicable to the synthesis of sodium phosphinites from other phosphinite salts. najah.edu This strategy is particularly useful for preparing specific phosphinite salts that may be difficult to obtain directly. For example, alkali metal phosphinites can be synthesized by the deprotonation of secondary phosphine oxides with reagents like sodium hexamethyldisilazide (NaHMDS), followed by reaction with a suitable sodium salt if a different sodium phosphinite is desired. harvard.edu

The general principle involves the reaction of a phosphinite with a soluble sodium salt, leading to the precipitation of an insoluble salt, which drives the reaction to completion. najah.edu This technique is widely used to prepare phosphinite ligands for transition metal complexes, where the sodium phosphinite can be an intermediate in the synthesis of more complex coordination compounds. lneya.com

Optimization of Synthesis Parameters

The efficiency and selectivity of sodium phosphinite synthesis are highly dependent on the optimization of various reaction parameters, including stoichiometry, temperature, and the presence of catalysts.

The stoichiometry of the reactants plays a critical role in determining the product distribution. In the direct synthesis of sodium diphenylphosphinite from triphenylphosphine oxide and sodium metal, a molar ratio of more than two equivalents of sodium to one equivalent of the phosphine oxide is necessary for the complete and selective conversion. umn.edu

Temperature is another crucial parameter that influences the reaction rate and selectivity. organic-chemistry.org For the dearylation of triphenylphosphine oxide with a sodium hydride-iodide composite, the reaction is typically conducted at elevated temperatures, such as 60°C, to achieve a reasonable reaction rate and high yield. researchgate.net In some cases, even higher temperatures of up to 85°C are employed for specific substrates. researchgate.net

The use of catalysts can significantly enhance the rate and efficiency of phosphinite synthesis. While not always explicitly for sodium phosphinite, various catalysts are employed in related phosphorus chemistry. For instance, palladium and nickel complexes are used in C-P bond formation reactions to produce phosphine oxides. ntu.edu.sg In the context of phosphinite synthesis via dearylation, the iodide salt (LiI or NaI) in the NaH-iodide composite can be considered a crucial component that enables the reactivity of sodium hydride. ntu.edu.sgresearchgate.net

The following tables summarize the optimized parameters for selected synthetic routes to sodium phosphinites and related compounds.

Table 1: Optimization of Direct Synthesis of Sodium Diphenylphosphinite

ParameterOptimized ConditionReactantPrecursorSolventYieldReference
Stoichiometry >2.5:1 (Sodium:Ph₃P(O))SodiumTriphenylphosphine oxideTHFQuantitative umn.edu
Temperature 25 °CSodiumTriphenylphosphine oxideTHFQuantitative umn.edu
Reaction Time 10 minutesSodiumTriphenylphosphine oxideTHFQuantitative umn.edu

Table 2: Optimization of Sodium Phosphinite Intermediate Synthesis via Dearylation

ParameterOptimized ConditionReagentsPrecursorSolventYieldReference
Stoichiometry 2:1:1 (NaH:LiI:Ph₃P(O))NaH, LiITriphenylphosphine oxideTHF98% (of diphenylphosphine oxide after work-up) researchgate.net
Temperature 60 °CNaH, LiITriphenylphosphine oxideTHF98% (of diphenylphosphine oxide after work-up) researchgate.net
Reaction Time 13 hoursNaH, LiITriphenylphosphine oxideTHF98% (of diphenylphosphine oxide after work-up) researchgate.net
Stoichiometry 3:1.5 (NaH:LiI)NaH, LiISubstituted Arylphosphine OxideTHFVaries with substrate researchgate.net
Temperature 60-85 °CNaH, LiISubstituted Arylphosphine OxideTHFVaries with substrate researchgate.net

Temperature and Pressure Control

Temperature and pressure are critical variables in the synthesis of phosphides and related compounds, directly influencing reaction rates, product phases, and crystallinity. High-temperature and high-pressure environments, such as those in hydrothermal methods, can accelerate dissolution, reaction, and diffusion rates, thereby enhancing crystal growth. rsc.org

The thermal decomposition of precursors is a key process where temperature control is paramount. Sodium hypophosphite (NaH₂PO₂), a common precursor, decomposes upon heating. sciopen.com This decomposition, which can start at temperatures around 200°C, releases reactive species like phosphine (PH₃). atamanchemicals.comresearchgate.netwikipedia.org However, if the temperature is excessively high, it can lead to the formation of undesired byproducts such as sodium pyrophosphate, reducing the efficiency of the primary reaction. researchgate.net In gas-solid phosphorization reactions using sodium hypophosphite to convert metal oxides into metal phosphides, a specific annealing temperature, for instance 280 °C, is crucial for the transformation. sciopen.com

High-pressure techniques, often combined with high temperatures, offer another route for synthesis. Reactions conducted in sealed autoclaves can create specific crystalline products. wikipedia.org For example, the synthesis of sodium phosphide (B1233454) (Na₃P), a related compound, can be performed at 150°C in an autoclave over several hours. wikipedia.org Plasma-assisted synthesis represents another approach, utilizing high-energy environments characterized by high temperatures (e.g., 600°C) but low pressures (e.g., 600 mTorr) to drive the reaction. xmu.edu.cn

The following table summarizes the influence of temperature and pressure on various synthetic pathways for phosphides.

MethodTypical TemperatureTypical PressureKey EffectsSource(s)
Thermal Decomposition of NaH₂PO₂ 200°C - 400°CAtmosphericInitiates decomposition to release reactive phosphine (PH₃). Higher temperatures can cause formation of undesired byproducts. atamanchemicals.comresearchgate.net
Gas-Solid Phosphorization (Annealing) ~280°CAtmosphericDrives the transformation of metal oxides to metal phosphides using a phosphorus source. sciopen.com
Autoclave Synthesis ~150°CElevatedFacilitates the reaction of elemental sodium and phosphorus to form sodium phosphide. wikipedia.org
Hydrothermal Synthesis >120°CElevated (sealed vessel)Accelerates reaction and diffusion rates, promotes crystal growth, and can control product morphology. rsc.orgacs.org
Plasma-Assisted Synthesis ~600°CLow (~600 mTorr)Provides a high-energy environment to form phosphorus-rich phases that are difficult to synthesize via conventional methods. xmu.edu.cn

Solvent Effects and Reaction Media

The choice of solvent or reaction medium is a determining factor in the synthesis of sodium phosphinite and related compounds, affecting reaction mechanisms, rates, and the final product's characteristics.

Hydrothermal and solvothermal methods are widely employed. Hydrothermal synthesis uses water as the solvent in a sealed, high-temperature, and high-pressure environment. rsc.org The use of different solvents (solvothermal synthesis), such as acetone (B3395972) or isopropyl alcohol mixed with water, can significantly alter the morphology and crystal shape of the resulting phosphate (B84403) materials. acs.org The polarity of the solvent plays a critical role in reaction kinetics. For instance, some phospho-group transfer reactions are reported to be orders of magnitude faster in less polar solvents like acetone or cyclohexane (B81311) compared to pure water. nih.gov

In specific synthetic routes, non-aqueous solvents are essential. The synthesis of a mixed phosphide-alkoxide aggregate, [Na₅(OtBu)₄PH₂]·dme, which serves as a complex precursor, is performed in dimethoxyethane (dme). researchgate.net Similarly, the synthesis of indium phosphide from in-situ generated sodium phosphide utilizes N,N'-dimethylformamide (DMF) as the solvent. wikipedia.org

In recent years, solvent-free methods like mechanochemistry have emerged as a green alternative. This technique involves the mechanical milling of solid reactants at room temperature to induce chemical reactions, avoiding the use of bulk solvents entirely. beilstein-journals.org

The table below details the role of various solvents and reaction media in phosphide synthesis.

Solvent/MediumSynthetic MethodRole of Solvent/MediumExample Compound(s)Source(s)
Water HydrothermalActs as a reaction medium under high temperature and pressure to facilitate crystal growth.Silver Phosphate rsc.orgacs.org
Water/Acetone, Water/Isopropyl Alcohol SolvothermalModifies reactant solubility and influences the morphology of the final crystal structure.Silver Phosphate acs.org
Dimethoxyethane (dme) Anhydrous SynthesisServes as a non-aqueous medium for reacting elemental phosphorus with sodium metal in the presence of an alkoxide.[Na₅(OtBu)₄PH₂]·dme researchgate.net
N,N'-dimethylformamide (DMF) Anhydrous SynthesisProvides a high-boiling, polar aprotic medium for the reaction of a phosphide source with a metal salt.Indium Phosphide wikipedia.org
None (Solid State) MechanochemistryReactants are milled together, and the mechanical energy drives the chemical reaction without a solvent.Phosphorus-linked carbon nitrides beilstein-journals.org

Isolation and Purification Techniques

The isolation and purification of sodium phosphinite are critical steps to obtain a product of high purity, especially given the reactivity of many phosphide compounds. These materials can be sensitive to air and moisture, often releasing toxic phosphine gas upon hydrolysis, which necessitates handling under an inert atmosphere such as argon or nitrogen. ontosight.ainih.govacs.org

A general purification workflow involves several standard laboratory techniques. Filtration is commonly the first step to separate the solid crude product from the liquid reaction mixture. google.com Following initial separation, the crude solid is often purified by crystallization. This involves dissolving the solid in an appropriate solvent or solvent mixture and then inducing crystallization, for example, by changing the pH through acidification or by cooling the solution. google.com

Washing the isolated solid is another crucial step to remove residual impurities. The choice of washing solvent is important; it should dissolve the impurities but not the desired product. For example, in the purification of a complex organic phosphate, absolute ethanol (B145695) is used to wash the crude product and remove impurities with lower polarity. google.com The final step is typically drying the purified solid, often in an oven or under vacuum, to remove any remaining traces of solvent. google.com

A representative multi-step purification process is outlined in the table below.

StepTechniqueDescriptionPurposeSource(s)
1. Crude Product Mixing Slurry/WashingThe crude solid product is mixed with a specific solvent (e.g., absolute ethanol).To dissolve and remove certain impurities (e.g., those with lower polarity) while the main product remains a solid. google.com
2. Initial Separation FiltrationThe solid is separated from the liquid wash solvent.To remove the dissolved impurities from the crude product. google.com
3. Solubilization DissolutionThe filtered solid is dissolved in a suitable aqueous solution (e.g., sodium hydroxide).To prepare the product for further purification and convert it into a soluble form. google.com
4. Recrystallization Acidification & StirringThe aqueous solution is acidified, causing the purified product to precipitate out of the solution as a solid.To isolate the desired compound in a crystalline, high-purity form. google.com
5. Final Isolation Separation & WashingThe crystallized solid is separated (e.g., by filtration) and washed.To collect the pure product and remove any remaining soluble impurities from the crystallization solvent. google.com
6. Final Preparation DryingThe pure solid is dried to remove residual solvents.To obtain the final, stable, solvent-free product. google.com

Structural Elucidation and Spectroscopic Characterization

Solid-State Structural Analysis

The arrangement of atoms in the crystalline solid state provides fundamental insights into the nature of a compound. For sodium phosphinite, X-ray diffraction has been the primary tool for this elucidation.

Single-crystal X-ray diffraction analysis has been performed on a hydrated variant of sodium hypophosphite, revealing key details about its three-dimensional structure. iucr.org While often referred to as a monohydrate, the specific crystal studied was determined to have the stoichiometry NaH₂PO₂·⅘H₂O. iucr.org

X-ray diffraction studies have established that sodium phosphinite crystallizes in the monoclinic system. iucr.orgatamanchemicals.com The arrangement of atoms and their symmetry relationships within the crystal lattice are defined by the space group P2₁/n . iucr.org This space group is determined by the systematic absences of certain reflections in the diffraction pattern, which provides information about the translational symmetry elements (glide planes and screw axes) present in the crystal. iucr.orgucl.ac.uk

The unit cell is the fundamental repeating block of a crystal structure. For NaH₂PO₂·⅘H₂O, the dimensions of this monoclinic unit cell have been determined with high precision. iucr.org The structure was solved using direct methods and refined to yield the final atomic positions for all non-hydrogen atoms, and the hydrogen atoms were subsequently located from difference Fourier maps. iucr.org

The determined unit cell parameters are summarized in the table below.

Crystal ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a11.127 Å
b13.572 Å
c12.930 Å
β102.98°
Z (Formula units/cell)20
Data sourced from Catti, M. (1979). iucr.org

Neutron diffraction is a powerful technique for accurately locating hydrogen atoms in a crystal structure. researchgate.netcrystalimpact.com Unlike X-rays, which scatter from electrons, neutrons scatter from atomic nuclei. This makes the technique particularly sensitive to the positions of light elements like hydrogen, even in the presence of much heavier atoms. For sodium phosphinite, this technique would be ideal for definitively determining the positions of the hydrogen atoms in both the phosphinite anion ([H₂PO₂]⁻) and the water of hydration. The precise locations of these protons are critical for understanding the hydrogen bonding network within the crystal. iucr.org

X-ray Diffraction Studies on Crystalline Sodium Phosphinite

Spectroscopic Investigations of Molecular and Electronic Structure

Spectroscopic methods are essential for probing the bonding, electronic environment, and molecular dynamics of a compound. Nuclear Magnetic Resonance (NMR) is particularly informative for sodium phosphinite.

NMR spectroscopy provides data on the chemical environment of specific nuclei. For sodium phosphinite, the most relevant nuclei are ³¹P and ²³Na.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is a highly effective technique for studying phosphorus-containing compounds due to the 100% natural abundance and spin-½ property of the ³¹P nucleus. rsc.orgresearchgate.net For the phosphinite anion ([H₂PO₂]⁻), the phosphorus atom is directly bonded to two hydrogen atoms. This covalent arrangement leads to a distinct signal in the proton-coupled ³¹P NMR spectrum.

A study of sodium hypophosphite as a starting material shows its H-coupled ³¹P-NMR spectrum as a characteristic wide triplet . researchgate.net This splitting pattern arises from the coupling of the ³¹P nucleus to the two directly attached, equivalent hydrogen nuclei (a ¹J_PH coupling). While a precise chemical shift was not explicitly stated, the triplet is the key diagnostic feature. Other studies note that hypophosphite derivatives show characteristic peaks in the range of δ 10–30 ppm. For example, various 1,1-bis-H-phosphinate products formed from sodium hypophosphite in D₂O show ³¹P chemical shifts between δ 22.5 and 27.3 ppm, with large P-H coupling constants (¹J_PH) ranging from 512 Hz to 534 Hz. amazonaws.com

²³Na NMR Spectroscopy

Sodium-23 NMR spectroscopy is used to investigate the local environment of sodium ions in solid materials. unt.eduresearchgate.net The ²³Na nucleus has a spin of I = 3/2, which means it is a quadrupolar nucleus. Its NMR signal is sensitive to the symmetry of the electric field gradient around the sodium ion in the crystal lattice. researchgate.net

Analysis of the ²³Na NMR spectrum can provide the isotropic chemical shift (δ_iso) and the quadrupolar coupling constant (C_Q), which are influenced by the sodium ion's coordination number, the nature of the neighboring atoms, and the Na-O interatomic distances. rsc.org For crystalline materials with multiple, distinct sodium sites, separate signals would be expected. researchgate.net

While the principles of solid-state ²³Na NMR are well-established for various sodium salts, including sodium phosphates, nih.gov specific experimental ²³Na NMR data for crystalline sodium phosphinite were not available in the surveyed literature. Such an investigation would be valuable to correlate the crystallographically determined sodium environments with their spectroscopic signatures.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and characterizing the nature of chemical bonds.

The vibrational spectrum of sodium hypophosphite is characterized by distinct bands corresponding to the vibrations of its constituent bonds.

P-H Vibrations: The stretching vibrations of the P-H bonds are particularly characteristic and appear at high frequencies. The symmetric and antisymmetric stretching modes (νs(PH₂) and νas(PH₂)) are typically observed in the region of 2200-2400 cm⁻¹ mdpi.com. Additionally, bending modes of the PH₂ group, such as scissoring, wagging, twisting, and rocking, appear at lower frequencies mdpi.com.

P-O Vibrations: The stretching modes of the PO₂ group (νs(PO₂) and νas(PO₂)) are found in the 1000-1200 cm⁻¹ range mdpi.com. These bands are often strong in the infrared spectrum due to the polar nature of the P-O bonds.

Na-O Vibrational Modes: Vibrations involving the sodium cation and the oxygen atoms of the hypophosphite anion occur at much lower frequencies, typically below 300 cm⁻¹. These are often referred to as lattice modes and are more readily observed in the far-infrared or Raman spectra mdpi.com.

Table 2: Typical Vibrational Frequencies for Hypophosphite (H₂PO₂⁻) Anion

Vibrational Mode Wavenumber Range (cm⁻¹) Technique Reference
P-H Stretching (ν(PH₂)) 2200 - 2400 IR, Raman mdpi.com
P-O Stretching (ν(PO₂)) 1000 - 1200 IR, Raman mdpi.com
PH₂ Bending/Scissoring (δ(PH₂)) ~1160 IR, Raman researchgate.net
PO₂ Bending/Scissoring (δ(PO₂)) ~470 IR, Raman researchgate.netacs.org
Metal-Oxygen Lattice Modes (e.g., T'(Mn²⁺)) < 300 IR, Raman mdpi.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material researchgate.netcasaxps.com.

For sodium hypophosphite, XPS can provide detailed information about the core-level binding energies of sodium (Na), phosphorus (P), and oxygen (O). Specific XPS spectra for sodium hypophosphite hydrate (B1144303) (NaH₂PO₂·0.8H₂O) have been reported aip.orgresearchgate.net.

P 2p Spectrum: The binding energy of the P 2p electrons is sensitive to the oxidation state and local chemical environment of the phosphorus atom. In hypophosphite, phosphorus is in a low oxidation state (+1), which is reflected in a lower P 2p binding energy compared to more oxidized phosphates (e.g., PO₄³⁻, where P is +5) rsc.orgresearchgate.net.

O 1s Spectrum: The O 1s spectrum can often distinguish between different types of oxygen environments, such as the oxygens in the PO₂⁻ group and oxygen in any associated water of hydration aip.org.

Na 1s Spectrum: The Na 1s peak confirms the presence of sodium and its binding energy can provide information about its ionic character researchgate.net.

Valence Band Spectrum: The valence band region of the XPS spectrum is particularly useful for distinguishing between different phosphate (B84403) and phosphite (B83602) species, as it reflects the molecular orbital structure. The features in the valence band of sodium hypophosphite are unique to the (H₂PO₂)⁻ ion aip.org.

Table 3: Reported Core-Level Binding Energies for Sodium Hypophosphite Hydrate

Spectral Region Binding Energy (eV) Reference
Na 1s Not specified in source aip.orgresearchgate.net
O 1s Not specified in source aip.orgresearchgate.net
P 2p Not specified in source aip.orgresearchgate.net
Na 2s Not specified in source aip.orgresearchgate.net

(Note: While the source indicates the levels were reported, specific binding energy values were not available in the abstracts.)

The analysis of these XPS spectra provides a comprehensive picture of the surface chemistry of sodium oxide phosphide (B1233454), complementing the bulk structural information obtained from NMR and vibrational spectroscopy.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for molecular identification, determining elemental composition, and elucidating chemical structures by analyzing fragmentation patterns. rsc.org For a compound like sodium oxide phosphide, which may be part of a non-volatile inorganic matrix, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) might be employed, often analyzing ionic fragments generated in solution or from a solid state. acs.org

Upon ionization, a parent molecular ion or a sodiated adduct [M+Na]⁺ may be observed. americanelements.com Tandem mass spectrometry (MS/MS) involves selecting this parent ion and subjecting it to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure. acs.org

For a hypothetical sodium-oxygen-phosphorus cluster, the fragmentation pathways would likely involve the cleavage of the weakest bonds. Studies on organophosphorus compounds show that P-O bonds are common cleavage points. mdpi.com One could anticipate fragmentation pathways for a hypothetical NaₓPᵧO₂ cluster to include:

Neutral loss of sodium (Na) or sodium oxide (Na₂O).

Cleavage of P-O bonds, leading to smaller phosphorus-oxygen ions.

Formation of stable ions such as [PO₃]⁻ or related clusters.

Parent Ion/Cluster Possible Fragmentation Pathway Resulting Fragment Ion Neutral Loss
[Na₃PO]⁺Loss of Sodium Atom[Na₂PO]⁺Na
[Na₃PO]⁺Loss of Sodium Oxide[NaP]⁺Na₂O
[NaPO₂]⁺Loss of Oxygen Atom[NaPO]⁺O
[Na₂P₂O₃]⁺Cleavage of P-O-P bond[NaPO₂]⁺NaPO

Note: This table is illustrative of potential fragmentation pathways for hypothetical this compound clusters. Actual fragmentation would depend on the specific stoichiometry and structure of the compound being analyzed.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and photoluminescence (emission) spectroscopy, provides information about the electronic structure of a material. These techniques are particularly relevant for materials with potential applications in optics and photonics. acs.org

Research into the optical properties of materials containing sodium, phosphorus, and oxygen is most often conducted on sodium phosphate glasses, frequently doped with optically active ions like rare-earth or transition metals. researchgate.netscispace.comunavarra.es In these studies, the glass matrix itself, which can be considered a complex this compound polymer, provides the host environment for the dopant ions.

Absorption Spectroscopy: The UV-Visible absorption spectrum reveals the energies required to promote electrons from lower to higher energy levels. In sodium phosphate glasses, the absorption edge, which indicates the onset of strong absorption, provides a measure of the optical band gap of the material. scispace.com The position of this edge can be influenced by the composition of the glass, such as the ratio of P₂O₅ to Na₂O. researchgate.net Studies have shown that modifying the glass composition can shift the absorption edge, thereby tuning the material's transparency in the UV and visible regions. scispace.com

Emission Spectroscopy: Photoluminescence (PL) or fluorescence spectroscopy involves exciting the material at a specific wavelength and measuring the spectrum of the emitted light. For undoped sodium phosphate glasses, intrinsic luminescence is generally weak. The majority of research focuses on the emission from incorporated dopant ions. acs.orgunavarra.es The crystal field environment provided by the host glass, including the coordination by oxygen atoms of the phosphate network, significantly influences the emission spectrum of the dopant. nih.gov The intensity, peak positions, and bandwidth of the emission are all sensitive to the local structure around the emitting ion. acs.org Therefore, while spectroscopy is performed on the bulk material, the results provide indirect information about the structure of the sodium-phosphate host network.

Computational and Theoretical Chemistry

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of materials by solving the Schrödinger equation. For sodium-oxygen-phosphorus systems, these methods reveal details about their stability, bonding, and electronic nature.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and ground-state properties of materials. DFT studies have been applied to various sodium-oxygen-phosphorus compounds, from simple oxides and phosphates to more complex structures.

DFT calculations on sodium oxide (Na₂O), a related binary compound, show that different approximations like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) can bracket experimental values for physical properties. suny.edu For instance, calculations yield lattice parameters and cohesive energies that provide upper and lower bounds for experimental data. suny.edu The electronic band structure calculations for Na₂O using LDA and GGA result in band gaps of 0.161 Ry and 0.143 Ry, respectively. suny.edu

In the context of more complex systems, DFT has been used to study the interaction of sodium phosphates, such as sodium pyrophosphate (Na₄P₂O₇) and sodium orthophosphate (Na₃PO₄), with iron and iron oxide surfaces. acs.orgacs.org These studies indicate that sodium phosphates chemically adsorb on these surfaces by forming stable covalent Fe-O bonds. acs.org The interaction energies, calculated using DFT, show that Na₃PO₄ binds more strongly to both iron (Fe(110)) and iron oxide (Fe₂O₃(0001)) surfaces than Na₄P₂O₇, which aligns with experimental observations of its superior anti-wear performance. acs.org The binding mechanism on the Fe surface is identified as a donor-acceptor interaction, whereas a donation/back-donation mechanism occurs on the Fe₂O₃ surface. acs.org

Furthermore, DFT calculations have been employed to investigate the air stability of sodium layered transition metal oxides (NaTMO₂), which are relevant to battery materials. mdpi.com These studies on materials like P2-phase NaCoO₂ show that it is more stable against CO₂ adsorption than the corresponding O phase, which is consistent with experimental results. mdpi.com DFT has also been instrumental in studying NASICON-type structures like NaₓTi₂(PO₄)₃, revealing the existence of mixed titanium oxidation states and significant changes in the electronic band gap depending on the sodium content (x). nih.gov The band gap is shown to change from a 4.05 eV 2p-3d gap in Na₁Ti₂(PO₄)₃ to a 0.59 eV 3d-3d gap in Na₄Ti₂(PO₄)₃. nih.gov

Table 1: DFT Calculated Interaction Energies of Sodium Phosphates on Iron Surfaces

Phosphate (B84403)SurfaceBinding ModeInteraction Energy (ΔE_ads, eV)Interaction Energy per [−PO₃] group (ΔE₁, eV)
Na₃PO₄Fe(110)BB-4.99-4.99
Na₄P₂O₇Fe(110)BB-5.32-2.66
Na₃PO₄Fe(110)BT-4.72-4.72
Na₄P₂O₇Fe(110)BT-5.11-2.56

Data sourced from first-principle calculations of sodium phosphate interactions on iron surfaces. acs.org BB and BT refer to different binding configurations of the phosphate molecules on the surface.

Ab initio calculations, which are based on first principles without empirical parameters, provide high-accuracy information about chemical bonding and molecular orbitals. For sodium-containing phosphate compounds, these calculations have been crucial for determining stability and electronic arrangements.

Ab initio studies on the Na-P system have identified various stable and metastable structures. acs.org For example, the convex hull of the Na-P system shows that Na₃P has a higher formation energy than NaP, which contrasts with the corresponding lithium-phosphide system. acs.org This difference in formation energy is reflected in the calculated voltage profiles for sodium-ion battery applications. acs.org

In the study of electrolytes for all-solid-state sodium batteries, ab initio calculations predicted the stability of various sodium polyanion compounds. rsc.org It was found that Na₃PO₄ and Na₄SiO₄ are stable against sodium metal, meaning they are not reduced at 0 V versus Na/Na⁺. rsc.org In contrast, the reduction of NaSICON-type phosphates like NaZr₂(PO₄)₃ and NaTi₂(PO₄)₃ involves the formation of a metal oxide and a reduced phosphide (B1233454). rsc.org The presence of a high concentration of Na⁺ ions appears to stabilize the PO₄ group. rsc.org

These calculations also shed light on bonding character. While a simple metal/nonmetal compound like sodium phosphide (Na₃P) might be assumed to be purely ionic, quantum chemistry suggests significant covalent character is also present. quora.com The difficulty in forcing three electrons onto a phosphorus atom to form a P³⁻ anion indicates that the bonding is more complex than a simple ionic model would suggest. quora.com For sodium oxide (Na₂O), the large electronegativity difference between sodium and oxygen results in the transfer of valence electrons, leading to its classification as an ionic compound. quora.com

Table 2: Predicted Stable Phases in the Na-P System from DFT Calculations

CompoundSpace GroupFormation Energy (eV/atom)
NaP₇P-1-0.128
NaP₃C2/m-0.255
NaPC2/m-0.347
Na₃P₇P-1-0.354
Na₅P₄C2/c-0.355
Na₃PP6₃/mmc-0.321

Data adapted from ab initio studies of phosphorus anodes. acs.org Note: The table summarizes predicted stable phases based on convex hull analysis.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into structural dynamics, diffusion, and phase transitions. MD has been extensively applied to amorphous sodium phosphate and silicate (B1173343) glasses.

MD simulations of binary sodium phosphate glasses (xNa₂O-(100-x)P₂O₅) have been successful in generating structural models that can be validated against experimental data. aip.org These simulations show that including a three-body interaction term in the potential is crucial for accurately regulating the intertetrahedral bond angles and the speciation of Qⁿ units (a notation for a PO₄ tetrahedron with n bridging oxygens). aip.org ReaxFF potential-based MD simulations have also been used to study binary sodium and calcium phosphate glasses, providing details on bond distances and the coordination environment of ions, which are important for understanding the dissolution behavior of these materials. acs.orgnih.gov For example, in sodium phosphate glasses, the coordination number of Na-O is found to be around 5.5-5.6. acs.org

In studies of sodium silicate glasses, MD simulations have been used to investigate the effect of the Na₂O modifier on the glass structure and its elastic properties. researchgate.net The simulations reveal a non-linear dependence of properties on the composition, which is correlated with the segregation of alkali ions and the modification of the Si-O network. researchgate.net

MD simulations have also been employed to understand the dynamic interactions of sodium ions with biological molecules like DNA. nih.gov These studies show that the interaction of Na⁺ ions with the phosphate groups of DNA is dynamic, with the ions forming short-lived contacts. nih.gov The distribution and diffusion of both ions and water molecules are highly dependent on the system's hydration level. nih.gov

Prediction of Reactivity and Reaction Pathways

Theoretical calculations are invaluable for predicting the reactivity of compounds and mapping out potential reaction pathways. For sodium phosphide (Na₃P), it is well-established that it reacts readily with water or acids to produce phosphine (B1218219) (PH₃), a highly toxic and flammable gas. noaa.gov This high reactivity poses significant handling challenges. ontosight.ai

Computational studies on the stability of sodium phosphates as electrolytes in batteries predict their decomposition at different voltages. rsc.org The anodic (oxidation) limits for several sodium compounds are generally lower than their lithium counterparts. rsc.org For instance, Na₃PO₄ is predicted to be stable up to a higher voltage than many other NaSICON-type phosphates, resisting oxidation. rsc.org The decomposition products of NaSICON phosphates at low voltages are predicted to be a metal oxide and a reduced phosphide. rsc.org

DFT calculations of the interaction between sodium phosphates and iron oxide surfaces provide an in-depth understanding of the initial stages of tribochemical reactions. acs.org The calculations show that the adsorption process involves the elongation and weakening of P-O bonds within the phosphate molecule as strong Fe-O-P linkages are formed. acs.org The P-O bond in Na₃PO₄ experiences a greater degree of lengthening compared to Na₄P₂O₇, which correlates with its stronger interaction with the surface. acs.org

Simulation of Spectroscopic Data for Experimental Validation

Simulating spectroscopic properties from first principles is a powerful method for validating both the computational model and the interpretation of experimental data. This is particularly useful for complex systems where experimental peak assignment is challenging.

Periodic ab initio methods have been used to calculate NMR quadrupole parameters for a range of crystalline sodium compounds, including sodium phosphates like Na₂HPO₄ and Na₄P₂O₇. open.ac.uk The calculations demonstrated a linear correlation between the calculated and experimental NMR parameters, which was accurate enough to confirm and provide new assignments for ²³Na NMR spectra. open.ac.uk The sensitivity of these calculations can even identify anomalies in crystal structure determinations. open.ac.uk

DFT has also been used to calculate ³¹P NMR chemical shifts to help determine the structure of phosphorus-linked carbon nitrides synthesized using sodium phosphide. beilstein-journals.org By comparing the experimentally measured NMR signals with the calculated shifts for different model structures, researchers confirmed the formation of P-C linkages between heptazine units. beilstein-journals.org

For natrophosphate (Na₇F(PO₄)₂·19H₂O), a combination of experimental techniques, including Raman spectroscopy and multinuclear MAS NMR, was used to characterize its structure. rsc.org The Raman spectra feature diagnostic bands for the phosphate anion's symmetric stretching mode (v₁), out-of-plane bending mode (v₂), antisymmetric stretching mode (v₃), and in-plane bending mode (v₄). rsc.org The ²³Na MAS NMR results were crucial in directly probing the site abundances of Na⁺ ions, confirming that the composition of natrophosphate remains fixed regardless of the solution conditions from which it crystallizes. rsc.org

Reactivity and Reaction Mechanisms of Sodium Phosphinite

Role as a Reducing Agent in Inorganic and Organic Transformations

Sodium hypophosphite is widely recognized as an effective reducing agent in numerous chemical processes. atamanchemicals.com Its application spans both inorganic and organic chemistry, from the electroless plating of metals to the reduction of functional groups in complex organic molecules. atamanchemicals.comwikipedia.org

The reducing power of the hypophosphite anion (H₂PO₂⁻) is significant, and it can act as a four-electron reductant. acs.orgorganic-chemistry.org This property is fundamental to its primary industrial application: electroless nickel plating. wikipedia.org In this process, nickel ions in solution are reduced to metallic nickel on a substrate, forming a durable nickel-phosphorus alloy coating. atamanchemicals.comwikipedia.org This technique is crucial for coating objects with irregular surfaces. wikipedia.org

In organic synthesis, sodium hypophosphite serves as a bulk, environmentally friendly, and cost-effective alternative to other reducing agents like complex borohydrides, which can produce hazardous byproducts. acs.orgorganic-chemistry.org It has been successfully employed in reactions such as reductive amination, where it reduces imines to amines with high efficiency and compatibility with a wide range of functional groups. acs.orgorganic-chemistry.orgacs.org

The mechanism of reduction by sodium hypophosphite often involves the transfer of electrons via a hydride ion. nih.gov In many of its applications, particularly in electroless plating, the process is thought to involve the formation of atomic hydrogen on a catalytic surface. nih.gov

Recent studies have also highlighted its role in photocatalytic reactions. Under photocatalytic conditions, sodium hypophosphite can generate a phosphorus-centered radical through hydrogen atom abstraction. organic-chemistry.orgacs.org This radical species is then capable of activating carbon-halogen bonds via a halogen atom transfer (XAT) mechanism, enabling reactions like the hydroalkylation of nonactivated alkenes. acs.org

Ni²⁺ + 2H₂PO₂⁻ + 2H₂O → Ni + 2H₃PO₃ + H₂

In some catalytic systems, such as with Ru/GCN catalysts for hydrogen generation, the mechanism is described as an electrochemical process. The hypophosphite ion adsorbs onto the catalyst surface, leading to the weakening and cleavage of a P-H bond. This is followed by a reaction with a hydroxide (B78521) ion from water, transforming the hypophosphite to phosphite (B83602) and producing molecular hydrogen. nih.gov

The application of sodium hypophosphite as a reducing agent is extensive, but it also has its limitations.

Scope:

Electroless Plating: It is highly effective for the deposition of nickel-phosphorus films on various substrates, including metals and plastics. atamanchemicals.comwikipedia.org

Reductive Amination: It shows broad applicability in the synthesis of amines from a variety of carbonyl compounds and amines, with good tolerance for different functional groups. acs.orgorganic-chemistry.org

Catalytic Hydrogenation: In combination with catalysts like Pd/C or Raney Ni, it is used for the reduction of multiple bonds (C=C, C=X where X is O, N, S) and for deoxygenation reactions. acs.org

Radical Reactions: It can be used to generate phosphorus-centered radicals for applications in photocatalytic transformations. organic-chemistry.orgacs.org

Limitations:

Catalyst Requirement: In many reactions, the reducing activity of sodium hypophosphite is dependent on the presence of a catalyst. researchgate.net Without a catalyst, it can be slow to react with many oxidizing agents despite its favorable reduction potential. researchgate.netect-journal.kz

Solubility: Its low solubility in many organic solvents can sometimes limit its application in organic synthesis, potentially requiring specific reaction conditions or co-solvents. nih.gov

Temperature and pH Sensitivity: The efficiency of reduction, particularly in electroless plating, can be sensitive to the pH and temperature of the reaction medium. ias.ac.in

Side Reactions: In some instances, unwanted side reactions can occur. For example, under certain conditions, it can react with itself upon heating to produce phosphine (B1218219) gas and sodium phosphite. wikipedia.org

Table 1: Selected Applications of Sodium Hypophosphite as a Reducing Agent

Application Substrate Type Product Type Key Features
Electroless Nickel Plating Metal ions (e.g., Ni²⁺) Metal-Phosphorus Alloy Forms durable, uniform coatings on irregular surfaces. atamanchemicals.comwikipedia.org
Reductive Amination Carbonyl compounds, Amines Amines Environmentally friendly, high functional group tolerance. acs.orgorganic-chemistry.org
Photocatalytic Hydroalkylation Alkenes, Alkyl Halides Alkylated Products Proceeds via a phosphorus-centered radical and XAT mechanism. acs.org
Catalytic Hydrogenation Unsaturated Bonds (C=C, C=O) Saturated Compounds Requires a metal catalyst (e.g., Pd/C, Raney Ni). acs.org

Participation in Phosphorus-Carbon Bond Formation Reactions

Sodium hypophosphite is an increasingly important phosphorus source for the synthesis of organophosphorus compounds, offering a greener and more atom-economical alternative to traditional reagents like phosphorus trichloride (B1173362) (PCl₃). mdpi.comresearchgate.net Its use allows for the direct formation of phosphorus-carbon (P-C) bonds, a key step in the creation of a wide array of valuable molecules.

The hypophosphite anion, while primarily known as a reducing agent, can also exhibit nucleophilic character at the phosphorus atom. This reactivity is central to its use in P-C bond formation. The P(O)-H compounds, including H-phosphinates derived from hypophosphite, are widely utilized as nucleophiles in organic reactions. thieme-connect.comthieme-connect.com

The nucleophilic addition of the phosphorus center to unsaturated systems, such as alkenes and alkynes, is a key strategy for constructing organophosphorus compounds. thieme-connect.comthieme-connect.com This type of reaction, often referred to as a phospha-Michael addition, can be catalyzed by bases or transition metals. thieme-connect.com The mechanism typically involves the addition of the nucleophilic phosphorus species across the double or triple bond.

The direct use of sodium hypophosphite as a phosphorus source has been demonstrated in several powerful synthetic methodologies.

Palladium-Catalyzed Cross-Coupling: Researchers have developed palladium-catalyzed reactions that use sodium hypophosphite to synthesize diarylphosphinates from aryl halides and alcohols in a one-pot process. mdpi.com This method is notable for its efficiency and tolerance of various functional groups. The proposed mechanism involves the in-situ reduction of the Pd(II) catalyst to Pd(0) by sodium hypophosphite, followed by oxidative addition of the aryl halide. mdpi.com

Nickel-Catalyzed Hydrophosphonylation: Sodium hypophosphite can participate directly in nickel-catalyzed hydrophosphonylation of alkynes to produce H-phosphinates. acs.org These products are valuable intermediates that can be further converted into a diverse range of phosphinate derivatives with new P-C, P-S, P-N, and P-O bonds. acs.orgresearchgate.net

Radical-Mediated Additions: Under radical conditions, hypophosphite can add to alkenes to form phosphinic acids. nih.gov This reaction pathway provides another route to functionalized organophosphorus compounds.

Table 2: Examples of Organophosphorus Compounds Synthesized from Sodium Hypophosphite

Reaction Type Reactants Catalyst Product Class
Palladium-Catalyzed Di-arylation Aryl Halide, Alcohol Pd(dppf)Cl₂ Diarylphosphinates mdpi.com
Nickel-Catalyzed Hydrophosphonylation Alkyne Nickel Catalyst H-Phosphinates acs.org
Radical-Mediated Hydrophosphinylation Alkene Radical Initiator Alkylphosphinic Acids nih.gov

Ligand Chemistry and Coordination Behavior

The phosphinate group, derived from hypophosphite, is an effective ligand for a variety of metal ions. rsc.org Phosphinate-containing ligands are known to form stable complexes with transition metals and trivalent metal ions like Ga³⁺. acs.org

The coordination can occur through the oxygen atoms of the phosphinate group, which can act as a bridging ligand between two or more metal centers, leading to the formation of dimeric, polymeric, or cluster structures. rsc.orgmtu.edu For instance, bis(benzyl)phosphinate has been shown to form dinuclear complexes with cobalt(II) and trimeric clusters with vanadium(IV). mtu.edu

The coordination environment of the metal ion can be influenced by the steric and electronic properties of the phosphinate ligand. In complexes with dipicolylamine derivatives bearing phosphinate groups, the ligands show excellent selectivity for Zn(II) over Ca(II) and Mg(II) ions. rsc.org The phosphinate moiety is also a key component in the design of chelators for medical applications, such as in Ga-68 radiopharmaceuticals. acs.org The coordination of phosphinates to metal ions is crucial in the preparation of molecular precursors for catalysts, for example, in copper phosphinate complexes used for ethanol (B145695) dehydrogenation. acs.org Furthermore, the interaction of hypophosphite with metal centers is proposed to proceed via the formation of intermediate metal-hypophosphite complexes in certain catalytic oxidation reactions. researchgate.netect-journal.kz

Formation of Metal-Phosphinite Complexes

Sodium phosphinite and other phosphinite derivatives readily form coordination complexes with a wide array of transition metals. The phosphinite ligand (R₂PO⁻) is typically generated in situ for these syntheses. One common method involves the deprotonation of a secondary phosphine oxide (SPO), R₂P(O)H, using a strong base. Another route involves the cleavage of a P-C bond in compounds like triphenylphosphine (B44618) oxide using metallic sodium, which yields sodium diphenylphosphinite researchgate.netresearchgate.net.

These phosphinite anions are then reacted with metal halides or other metal precursors to form the desired complexes. For example, reactions with iron(II) chloride (FeCl₂) yield iron(II) phosphinite complexes nih.govnih.gov. Similarly, palladium(II) phosphinite complexes can be prepared from palladium precursors nih.govrsc.org. Research has documented the synthesis of phosphinite complexes with numerous other metals, including ruthenium, rhodium, iridium, gold, silver, and copper bohrium.comresearchgate.net. The specific structure of the resulting complex is influenced by the metal, the substituents on the phosphinite ligand, and the reaction conditions.

The formation of these complexes can be represented by the general reaction: n R₂PONa + MCln → M(OPR₂)n + n NaCl

Researchers have synthesized a variety of metal-phosphinite complexes, including pincer-type complexes where a tridentate ligand containing phosphinite moieties coordinates to a central metal atom nih.govnih.govbrandeis.edu.

Characterization of Coordination Geometries and Electronic Structures of Complexes

These analyses have revealed diverse structural motifs:

Mononuclear Complexes: Featuring a single metal center coordinated to one or more phosphinite ligands. The geometry can range from square planar to tetrahedral or octahedral, depending on the metal and its coordination number mdpi.com.

Dinuclear and Polynuclear Complexes: Some alkali metal phosphinites form dimeric structures with a central M₂O₂ core (where M is the metal) researchgate.net. Polymeric complexes have also been observed, particularly as products of hydrolysis or other subsequent reactions of simpler complexes nih.govrsc.org.

Pincer Complexes: These complexes feature a ligand that binds to the metal center via three donor atoms, often in a meridional fashion. PONOP pincer ligands, for instance, coordinate to a metal like iron through two phosphinite oxygen atoms and a central nitrogen atom, creating a rigid and stable framework nih.govnih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is crucial for characterizing these complexes in solution. The chemical shift of the phosphorus nucleus provides significant information about its chemical environment and coordination to the metal center mdpi.com. Infrared (IR) spectroscopy is also used, especially for characterizing carbonyl complexes, where the C-O stretching frequency indicates the electronic properties of the metal center. A lower stretching frequency suggests a more electron-rich metal center, which is influenced by the donor properties of the phosphinite ligand nih.govnih.gov. Studies on iron complexes with bis-phosphinite PONOP ligands show that phosphinites are stronger electron-donating ligands than related PDI (pyridinediimine) ligands but promote a less electron-rich metal center compared to analogous PNP (bis(phosphino)pyridine) ligands nih.govnih.gov.

Table 1: Spectroscopic Data for Selected Iron-PONOP Complexes

Compound 31P NMR (δ, ppm) IR νCO (cm-1) Reference
(iPrPONOP)Fe(CO)Cl₂ 196.4 1969 nih.govnih.gov
(iPrPONOP)Fe(CO)₂ 215.1 1824, 1876 nih.govnih.gov
(OEtPONOP)Fe(CO)₂ 179.2 1871, 1927 nih.govnih.gov

This table is interactive. Click on the headers to sort.

Hydrolysis and Oxidation Pathways

Phosphinites are susceptible to both hydrolysis and oxidation, reactions that can alter their structure and reactivity, particularly when coordinated to a metal center.

The general oxidation of a phosphinite yields the corresponding phosphinate, a phosphorus(V) compound wikipedia.org. This can be achieved using various oxidizing agents, including molecular oxygen or reagents like the hypofluorous acid-acetonitrile complex wikipedia.orgresearchgate.netresearchgate.net.

2 P(OR)R₂ + O₂ → 2 OP(OR)R₂

Hydrolysis of phosphinites involves the cleavage of the P-OR bond. In the context of metal complexes, hydrolysis can be a complex process, sometimes leading to the transformation of the catalyst structure. For example, the hydrolysis of certain palladium phosphinite complexes results in the formation of dimeric or polymeric species containing P-O-P or P-OH moieties nih.govrsc.org. The susceptibility of a phosphinite ligand to hydrolysis can be influenced by its steric and electronic properties; for instance, more lipophilic (fat-soluble) ligands can exhibit greater resistance to hydrolysis under aqueous conditions nih.govrsc.org.

Investigation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically on the hydrolysis of sodium phosphinite are not extensively documented in the reviewed literature. However, the hydrolysis of related organophosphorus compounds, such as phosphinates and phosphonates, has been investigated, providing a framework for understanding these processes.

The hydrolysis of P-esters can proceed under both acidic and basic conditions, and the rate is influenced by factors such as pH, temperature, and the ionic strength of the medium nih.gov. For example, studies on the alkaline hydrolysis of phosphate (B84403) diesters show that the reaction rate increases with higher concentrations of sodium hydroxide, following second-order kinetics samipubco.com.

Table 2: Thermodynamic Parameters for Alkaline Hydrolysis of Selected Phosphate Diesters

Compound ΔH (kJ·mol⁻¹) ΔS (J·mol⁻¹·K⁻¹) ΔG (kJ·mol⁻¹) Reference
BpNPP 48.8 -171.6 99.9 samipubco.com
PypNPP 64.9 -127.1 102.8 samipubco.com
MpNPP 86.3 -76.7 109.2 samipubco.com

Note: These data are for phosphate diesters and are provided for comparative context. BpNPP = Bis-p-nitrophenyl phosphate diester, PypNPP = Pyridyl-p-nitrophenyl phosphate diester, MpNPP = Methyl-p-nitrophenyl phosphate diester.

The activation energy for the hydrolysis of crystal violet in the presence of NaOH has been determined as 60.57 kJ/mol . Kinetic studies on the hydrolysis of sodium laurate show that the process can be treated as a first-order reaction, with activation parameters being highly dependent on the composition of the interfacing medium mdpi.com. While these examples from related systems are informative, direct kinetic and thermodynamic parameters for sodium phosphinite hydrolysis require specific experimental investigation.

Identification of Intermediate Species and Products

The oxidation of phosphinites straightforwardly yields phosphinates as the final products wikipedia.org. In the case of autoxidation (spontaneous reaction with oxygen) of some diphosphines, phosphinites have been identified as intermediate products along the pathway to the final phosphine oxides nih.gov.

The hydrolysis of phosphinite complexes can lead to more complex products. As observed with palladium phosphinite complexes, hydrolysis can yield dimeric structures like [μ-ClPd(PPh₂OH)(PPh₂O)]₂ nih.govrsc.org. This dimer contains both a diphenylphosphinous acid ligand (PPh₂OH) and a bridging diphenylphosphinite oxide ligand (PPh₂O⁻). Further reaction of this dimer with a base can lead to a polymeric complex nih.govrsc.org. These transformations highlight that the products of hydrolysis are not always simple cleavage products but can involve significant rearrangement and further reaction of the coordinated ligands. The initial step in these hydrolyses is often the cleavage of the ester (P-OR) bond to form a phosphinous acid (P-OH) coordinated to the metal rsc.org.

Mechanistic Studies of Catalytic Activity

Sodium phosphinite (more commonly referred to as sodium hypophosphite in this context) and its metal complexes are known to exhibit catalytic activity in various chemical transformations.

Sodium hypophosphite itself is used as a catalyst in polymerization reactions, particularly for acrylic acid-based polymers atamanchemicals.comatamanchemicals.com. It also acts as a reducing agent in applications like electroless nickel plating, where it reduces nickel ions to metallic nickel atamanchemicals.com.

Metal-phosphinite complexes are versatile catalysts for a range of organic reactions. Phosphinite-based metallacycles, for instance, are effective catalysts or catalyst precursors for many transformations, with their efficacy sometimes attributed to the facile and reversible formation of P-O bonds that can act as directing groups acs.org. Ruthenium-phosphinite complexes have shown high catalytic activity in the transfer hydrogenation of ketones researchgate.net. Iron complexes with phosphinite-iminopyridine (PNN) ligands are efficient and selective catalysts for the anti-Markovnikov hydrosilylation of alkenes acs.org.

Catalytic Cycles in Polymerization Reactions

While sodium phosphinite/hypophosphite is cited as a catalyst for polymerization, detailed mechanistic studies outlining the specific catalytic cycle for these reactions are not prevalent in the surveyed literature. However, phosphorus compounds, in general, play significant roles in various polymerization mechanisms. For example, triphenylphosphine has been used as a catalyst for reversible chain-transfer catalyzed polymerizations (RTCPs) of monomers like styrene (B11656) and methyl methacrylate, which proceed via a controlled radical polymerization mechanism rsc.org.

In the broader context of ring-opening polymerization (ROP) of cyclic esters like lactide, metal complexes are key catalysts. The mechanism often involves the coordination of the monomer to the metal center, followed by nucleophilic attack by an initiator (e.g., an alkoxide) to open the ring. The growing polymer chain remains attached to the metal center, and subsequent monomer units are added in a similar fashion. Chiral ligands, including those with phosphorus donor atoms, are used to control the stereochemistry of the resulting polymer uleth.ca.

Recently, a heterotrimetallic dizinc-sodium complex has been shown to be a highly active and switchable catalyst for the ring-opening (co)polymerization of epoxides and CO₂, allowing for precise control over the polymer structure nih.gov. The mechanism involves the interplay between the different metal centers in activating the monomers and propagating the polymer chain nih.gov. While this does not directly involve a phosphinite ligand, it highlights the role of sodium in multimetallic catalytic systems for polymerization.

The specific catalytic cycle for polymerization involving sodium phosphinite likely depends on the type of polymerization (e.g., radical, condensation, or ring-opening) and the monomer involved. Further research is needed to fully elucidate these specific mechanistic pathways.

Proposed Active Species and Transition States

The reactivity of sodium phosphinite (sodium hypophosphite) is centered on its role as a potent reducing agent, particularly in aqueous solutions and in the presence of catalysts. wikipedia.orgresearchgate.net The mechanisms of its reactions, especially its oxidation, involve several proposed active species and transition states that depend heavily on the reaction conditions, such as the catalyst used, pH, and solvent.

Active Species in Hypophosphite Oxidation:

The hypophosphite ion (H₂PO₂⁻) itself is often considered the primary reactant, but its reactivity can be low without catalytic activation. researchgate.net Several other species have been proposed to be the key active intermediates in its reaction pathways:

Five-Coordinate Intermediates: Ab initio molecular orbital studies suggest that the oxidation of the hypophosphite ion proceeds through the formation of five-coordinate compounds, specifically by the addition of a hydroxide ion (OH⁻). acs.org This pathway is energetically more favorable than a mechanism involving primary dehydrogenation. acs.org The resulting dianion species, [H₂PO₂(OH)]²⁻, is a crucial intermediate. acs.org

Dissociatively Adsorbed Species: In electro-oxidation on platinum surfaces, studies have found that the dissociative adsorption of hypophosphite ions occurs. xmu.edu.cn This implies that the P-H bonds are broken upon interaction with the catalyst surface, leading to highly reactive adsorbed species.

Adsorbed Intermediates in Electroless Plating: In the context of electroless nickel plating, the first step is the adsorption of hypophosphite ions onto the catalyst surface. tandfonline.com Cyclic voltammetry studies have identified an adsorbed intermediate, (HPO₂)ads, which is formed from the initial oxidation of H₂PO₂⁻ and is subsequently oxidized to phosphite (HPO₃²⁻). xmu.edu.cn

Tautomeric Forms: Some kinetic studies propose that hypophosphite exists in two tautomeric forms: an inert form and a reactive form. An acid-catalyzed equilibrium is maintained between the two, with the reactive tautomer being the active species in certain oxidation reactions. psu.edu

Radical Species: In photocatalytic oxidation processes, hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (O₂•⁻) have been identified as the major active radical species responsible for the oxidation of hypophosphite. frontiersin.orgscispace.com Electron spin resonance (ESR) has confirmed the significant contribution of these radicals. frontiersin.org

Metal-Phosphinite Complexes: In reactions catalyzed by metal ions, such as Fe(III), the formation of an intermediate metal-hypophosphite complex is proposed. researchgate.net For instance, an inner-sphere alkoxyhypophosphite complex of Fe(III) can undergo redox decomposition to form the product. researchgate.net

Proposed Transition States:

The transition states in sodium phosphinite reactions are the high-energy configurations that reactants pass through as they transform into products. Their nature dictates the reaction rate and mechanism.

Ordered Transition State in Redox Reactions: In the oxidation of hypophosphite by certain reagents, a significant decrease in the entropy of activation has been observed. researchgate.net This suggests a highly ordered transition state formed between the reactants. researchgate.net

Stabilization by Catalyst Surfaces: Theoretical calculations for electroless deposition show that the energy barrier for hypophosphite oxidation is greatly reduced on a catalyst surface, such as a Palladium (Pd) cluster, compared to the reaction in the gas phase. acs.org The transition state is stabilized by electron transfer from the intermediate species to the metal cluster. acs.org

Interaction with Counterions: In substitution reactions involving phosphinite anions, the sodium (Na⁺) counterion can play a role in stabilizing the transition state. It can interact with the oxygen atom of the phosphonyl group, facilitating the reaction. umn.edu

Transition States in Photocatalysis: In photocatalytic systems, the transition from reactants to products involves the interaction of hypophosphite with photogenerated active species like •OH and O₂•⁻ on the surface of the photocatalyst. frontiersin.orgscispace.com

The following table summarizes key proposed active species in reactions involving sodium phosphinite.

Proposed Active SpeciesReaction ContextMethod of Identification/ProposalReference
Five-coordinate [H₂PO₂(OH)]²⁻Electroless Deposition (Oxidation)Ab initio molecular orbital calculations acs.org
Adsorbed (HPO₂)adsElectro-oxidation on Au electrodeCyclic Voltammetry xmu.edu.cn
Dissociatively Adsorbed H₂PO₂⁻Electro-oxidation on Pt electrodeSNIFTIRS and Cyclic Voltammetry xmu.edu.cn
Reactive Tautomer of H₂PO₂⁻Heterogeneous catalytic oxidationKinetic Studies psu.edu
•OH and O₂•⁻ RadicalsPhotocatalytic OxidationElectron Spin Resonance (ESR), Quenching Experiments frontiersin.orgscispace.com
Inner-sphere Fe(III)-alkoxyhypophosphite complexOxidation by Fe(III) in alcoholKinetic and Spectroscopic Analysis researchgate.net

This detailed understanding of active species and transition states is fundamental to controlling and optimizing the chemical processes where sodium phosphinite is used as a reducing agent or a precursor. wikipedia.orgresearchgate.net

Advanced Research Applications in Materials Science Academic Focus

Precursor in Solid-State Material Synthesis

The Na-P-O system is a cornerstone in the solid-state synthesis of various inorganic materials. Compounds containing these elements are frequently used as precursors due to their ability to form stable glass and ceramic structures upon heating and reacting with other oxides.

Sodium phosphate-based glasses are a significant area of materials research, valued for their potential in creating bioactive materials and low-melting-point sealants. The synthesis of these materials often starts from precursors that combine sodium, phosphorus, and oxygen, such as sodium dihydrogen phosphate (B84403) (NaH₂PO₄) or sodium hexametaphosphate. frontiersin.orgelsevier.es These materials are excellent glass-formers, allowing for the creation of amorphous solids with unique properties. frontiersin.org

Research into the P₂O₅–CaO–Na₂O ternary system, for example, has led to the development of lead-free, low-melting-point glasses. elsevier.es A glass with a composition of 65.60% P₂O₅, 5.76% CaO, and 28.64% Na₂O (by weight) can be synthesized from sodium hexametaphosphate and dicalcium phosphate precursors. elsevier.es Such glasses are investigated for their ability to form coatings on both traditional and technical ceramics, with studies focusing on the ionic diffusion and interactions at the glass-ceramic interface. elsevier.es The ability to form glasses with a wide range of compositions allows for fine-tuning of properties like thermal stability and chemical durability. researchgate.net

A key advantage of the sodium-phosphorus-oxygen system is the ability to design advanced materials with tunable properties through compositional adjustments and advanced synthesis techniques. The introduction of other metal oxides into a sodium phosphate glass network can systematically alter its structural and electrical characteristics.

For instance, in the 35Na₂O-25V₂O₅-(40 − x)P₂O₅ − xNb₂O₅ system, varying the amount of niobium pentoxide (Nb₂O₅) influences both the DC conductivity and the glass transition temperature (Tg) in a non-linear fashion. mdpi.com This tunability stems from changes in the glass network and the relative number of V⁴⁺ ions, which affects the electronic (polaronic) contribution to conductivity. mdpi.com

Furthermore, advanced deposition methods like Plasma-Enhanced Atomic Layer Deposition (PEALD) have been used to create sodium phosphorus oxynitride (NaPON) thin films. aip.org This technique allows for the synthesis of materials at low temperatures (250 °C) with tunable nitrogen content by varying the plasma exposure time. The chemical bonding environment, particularly the ratio of doubly to triply coordinated nitrogen, can be controlled, which in turn affects the material's physical and electrochemical properties. aip.org

Below is a table summarizing the effect of compositional changes on the properties of materials within the Na-P-O system.

Material System Variable Component Observed Effect on Properties Reference
35Na₂O-25V₂O₅-(40−x)P₂O₅−xNb₂O₅Nb₂O₅ content (x)Non-linear changes in DC conductivity and glass transition temperature. mdpi.com mdpi.com
(45-x)SrO-45SiO₂-10ZrO₂-xNa₂ONa₂O content (x)Influences density, thermal expansion, and in-vitro biocompatibility. researchgate.net researchgate.net
PEALD NaPONN₂ plasma exposure timeTunable nitrogen content and coordination (Nd vs. Nt), affecting physical properties. aip.org aip.org

Role in Energy Materials Research

The chemical framework provided by the sodium-phosphorus-oxygen system is critical in the development of next-generation energy storage devices, particularly sodium-ion batteries (SIBs). This system forms the backbone of various electrode and solid-electrolyte materials.

In the field of solid-state electrolytes, materials based on sodium, phosphorus, and oxygen are investigated for their ability to facilitate efficient Na⁺ ion transport. The fundamental chemical role of the phosphate (PO₄)³⁻ or pyrophosphate (P₂O₇)⁴⁻ polyanions is to create a stable, three-dimensional framework with interstitial sites and tunnels that serve as pathways for sodium ion migration. frontiersin.orgresearchgate.net

NASICON-type materials, such as Na₃Zr₂Si₂PO₁₂ (NZSP), are a prominent class of solid-state electrolytes where the phosphate groups, in conjunction with silicate (B1173343) and zirconate groups, form a robust lattice. uq.edu.au The transport of Na⁺ ions in these frameworks is a vacancy-assisted process. researchgate.net The size of the tunnels and the connectivity between Na⁺ sites are crucial for ionic conductivity. researchgate.net Research has shown that the ionic transport mechanism in some sodium phosphate-based glasses can be a mix of ionic and electronic (polaronic) conduction, especially when transition metal ions like vanadium are present. mdpi.com The ability to control the composition allows for the manipulation of these conduction mechanisms. mdpi.com

In sodium-ion battery cathodes, complex sodium metal phosphate oxides are widely studied. The fundamental chemical principle involves the reversible insertion and extraction (intercalation/deintercalation) of sodium ions from a stable host structure during charge and discharge cycles. The phosphate polyanions create a strong covalent framework that provides structural stability during this process, which is a key advantage over simpler oxides. rsc.org

Compounds like Na₄Fe₃(PO₄)₂(P₂O₇) and Na₂FeP₂O₇ utilize a framework of (PO₄)³⁻ and (P₂O₇)⁴⁻ groups to host sodium ions in distinct crystallographic sites. frontiersin.orgacs.org During charging, Na⁺ ions are extracted from these sites, accompanied by the oxidation of the transition metal (e.g., Fe²⁺ to Fe³⁺). frontiersin.orgacs.org The specific arrangement of the phosphate groups and the transition metal-oxygen polyhedra dictates the voltage profile and the pathways for Na⁺ diffusion. acs.org Doping the structure, for instance by substituting a small amount of iron with titanium in Na₄Fe₃(PO₄)₂(P₂O₇), can positively affect the crystal structure and electron distribution, thereby improving Na-ion diffusion pathways without fundamentally changing the intercalation mechanism. acs.org

The table below lists several sodium phosphate-based compounds investigated for electrode applications.

Compound Structural Family Fundamental Role Reference
Na₂FeP₂O₇PyrophosphateHost for reversible Na⁺ intercalation, utilizing the Fe²⁺/Fe³⁺ redox couple within a (P₂O₇)⁴⁻ framework. frontiersin.org frontiersin.org
Na₄Fe₃(PO₄)₂(P₂O₇)NASICON-typeProvides a stable 3D framework with multiple distinct Na⁺ sites for high structural reversibility during sodiation/desodiation. acs.orgresearchgate.net acs.orgresearchgate.net
Na₃V₂(PO₄)₃NASICON-typeActs as a host structure where the V³⁺/V⁴⁺ redox couple is activated upon Na⁺ intercalation. mdpi.com mdpi.com
P2-Naₓ[Fe₀.₅Mn₀.₅]O₂Layered OxideWhile not a phosphate, it illustrates the use of polyanionic groups to stabilize structures for Na⁺ intercalation. rsc.org

Development of Catalytic Systems (Academic Investigation)

While materials strictly defined as "sodium oxide phosphide" are not prominent catalysts themselves, compounds containing sodium, phosphorus, and oxygen play a crucial role as precursors and promoters in the synthesis of advanced transition metal phosphide (B1233454) (TMP) catalysts. TMPs are highly active in various catalytic reactions, including hydrodeoxygenation (HDO) and electrocatalysis. nih.govrsc.org

The academic investigation focuses on how the choice of phosphorus precursor influences the final phase and morphology of the TMP catalyst. Sodium hypophosphite (NaH₂PO₂) is a widely used solid phosphorus source. nih.govrsc.org During synthesis, it decomposes at high temperatures to produce reactive phosphorus species (like PH₃) that then react with a metal oxide or salt precursor to form the desired metal phosphide phase (e.g., Ni₂P, MoP). nih.govacs.org The presence of sodium can also influence the synthesis; for example, Na-doping in the preparation of Rh₂P catalysts was found to weaken interactions with the support material, lowering the temperature required for the formation of the active phosphide phase. semanticscholar.org

The chemical interactions between the sodium phosphate precursor and the metal precursor are critical in determining the final catalytic properties. The choice of precursor can affect the metal-to-phosphorus ratio in the final TMP, which in turn influences the nature of the active sites on the catalyst surface. nih.gov

Sodium Phosphinite-Derived Catalysts for Specific Organic Transformations

Sodium hypophosphite serves as a key starting material for the in-situ generation of phosphinite intermediates, which are crucial in a variety of catalytic cycles for forming new carbon-phosphorus (C-P) and phosphorus-oxygen (P-O) bonds.

A notable application is in palladium-catalyzed cross-coupling reactions for the synthesis of diarylphosphinates. mdpi.com In these reactions, sodium hypophosphite acts as the phosphorus source in a one-pot synthesis, reacting with aryl halides and alcohols. mdpi.com The process is catalyzed by a palladium complex, often with a specific phosphine (B1218219) ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf), to achieve high yields and functional group tolerance. mdpi.com The proposed mechanism involves the in-situ formation of a hypophosphite ester, which then participates in the catalytic cycle with the palladium center to form the desired diarylphosphinate product. mdpi.com

Another significant area of research is the nickel-catalyzed hydrophosphonylation of alkynes. acs.org This method utilizes sodium hypophosphite to directly produce H-phosphinates, which are valuable intermediates for a wide range of organophosphorus compounds. acs.orgresearchgate.net The reaction proceeds under mild, room-temperature conditions and demonstrates the versatility of sodium hypophosphite in multicomponent reactions. acs.orgresearchgate.net

The following table summarizes selected research findings on the use of sodium hypophosphite-derived catalysts in organic synthesis:

Table 1: Applications of Sodium Hypophosphite-Derived Catalysts in Organic Synthesis
Catalytic System Organic Transformation Key Findings
Pd(dppf)Cl₂ / Base Direct Diarylation Efficient one-pot synthesis of diarylphosphinates from aryl halides and alcohols. mdpi.com
Ni Catalyst Alkyne Hydrophosphonylation Room-temperature, multicomponent reaction to form H-phosphinates. acs.org
Pd/C Dehalogenation Effective in the dechlorination of chloroaromatics. rsc.org

Heterogeneous and Homogeneous Catalysis Research

Research into catalysts derived from sodium hypophosphite spans both homogeneous and heterogeneous systems, each offering distinct advantages.

Homogeneous Catalysis: Homogeneous catalysts derived from sodium hypophosphite, typically involving transition metal complexes like palladium or nickel with phosphine ligands, are highly effective for specific organic transformations. mdpi.comacs.org For instance, a palladium-catalyzed system has been developed for the direct synthesis of diarylphosphinates with high efficiency. mdpi.com While offering high activity and selectivity, a significant challenge with homogeneous catalysts is their recovery and recycling, which can limit industrial applications. acs.org

Heterogeneous Catalysis: To address the limitations of homogeneous systems, significant research has focused on developing heterogeneous catalysts. These catalysts are often created by immobilizing a catalytically active metal onto a solid support. For example, a ruthenium on graphitic carbon nitride (Ru/GCN) nanocomposite has been shown to be an efficient heterogeneous catalyst for hydrogen generation from sodium hypophosphite. mdpi.com This catalyst is easily separable, recyclable, and maintains high activity over multiple cycles. mdpi.com

Another innovative approach involves the creation of porous organic polymers (POPs) that incorporate phosphine ligands. acs.orgresearchgate.net A single-atom nickel catalyst supported on a porous organic polymer (Ni@CPOL-dppp&PPh₃) has demonstrated remarkable performance in synthesizing H-phosphonate diesters from sodium hypophosphite and alcohols. acs.orgacs.org This heterogeneous catalyst exhibits activity comparable to its homogeneous counterpart while allowing for easy recycling and reuse. acs.org The development of such catalysts that bridge the gap between homogeneous and heterogeneous catalysis is a promising direction for creating more sustainable chemical processes. acs.orgresearchgate.netacs.org

The following table provides an overview of research findings in both homogeneous and heterogeneous catalysis using sodium hypophosphite derivatives:

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis Research
Catalysis Type Catalyst Example Application Advantages
Homogeneous Pd(dppp)Cl₂ Synthesis of H-phosphonate diesters High activity and selectivity. acs.org
Heterogeneous Ru/GCN Hydrogen generation from sodium hypophosphite Recyclable, stable, and cost-effective. mdpi.com
Heterogeneous Ni@CPOL-dppp&PPh₃ Synthesis of H-phosphonate diesters High efficiency, recyclability, bridges homogeneous and heterogeneous catalysis. acs.orgacs.org

Bioinorganic Chemistry Research (if applicable, focusing on chemical interactions, not clinical aspects)

While the primary applications of sodium hypophosphite are in materials science and synthetic chemistry, there is emerging research at the intersection of inorganic chemistry and biology, particularly in understanding how simple phosphorus compounds interact with biological systems.

Interactions with Biomimetic Systems

Research into biomimetic systems aims to mimic natural biological processes using synthetic molecules. In the context of phosphorus, some bacteria have evolved transport systems to acquire reduced phosphorus compounds like phosphite (B83602) and hypophosphite as alternative phosphorus sources, especially in phosphate-limited environments. researchgate.net

Studies on these bacterial ABC-transporters have identified specific proteins, such as HtxB, that are responsible for binding hypophosphite. researchgate.net The recognition mechanism involves a conserved P-H...π interaction, which allows for high-affinity binding of hypophosphite. researchgate.net Understanding these interactions in natural systems can inspire the design of synthetic receptors for anions. For example, charge-neutral tripodal hexaurea receptors have been synthesized to mimic the function of phosphate-binding proteins, enabling pH-triggered binding and release of phosphate in aqueous solutions. researchgate.net

Furthermore, research on the biomineralization of calcium phosphate has utilized sodium hypophosphite as a phosphorus source to study particle formation in biomimetic systems. researchgate.net These studies are crucial for understanding pathological mineralization and for developing biomaterials with specific properties. researchgate.net

Synthetic Pathways to Biologically Relevant Organophosphorus Molecules

Sodium hypophosphite is a valuable precursor for the synthesis of various organophosphorus molecules, some of which have biological relevance. rsc.org Organophosphorus compounds are integral to many biological molecules and are also used in the development of pharmaceuticals. mdpi.com

The development of synthetic methods that utilize sodium hypophosphite as a phosphorus source provides a more environmentally friendly route to these important molecules compared to traditional methods that rely on phosphorus trichloride (B1173362). acs.orgresearchgate.net For example, the palladium-catalyzed synthesis of diarylphosphinates from sodium hypophosphite yields a class of compounds with potential applications in pharmaceuticals and as ligands for creating other biologically active molecules. mdpi.com

Additionally, methods have been developed for the synthesis of β-hydroxyhydrophosphonic acid from sodium hypophosphite and epoxides. researchgate.net These types of molecules can serve as building blocks for more complex, biologically relevant organophosphorus compounds. The ability to synthesize these molecules from a simple, inorganic precursor like sodium hypophosphite is a significant advancement in green chemistry and provides new avenues for medicinal chemistry research. researchgate.netresearchgate.net

Future Research Directions and Challenges

Development of Green Synthesis Methods

A significant hurdle in the widespread application of phosphide-based materials is the often hazardous nature of the conventional synthesis routes. rsc.org Many traditional methods for preparing metal phosphides involve highly toxic and pyrophoric precursors, such as white phosphorus or phosphine (B1218219) gas. rsc.orgmdpi.com Therefore, a primary research goal is the development of "green" synthesis strategies that are safer, more environmentally friendly, and economically viable.

Future research in this area will likely focus on:

  • Alternative Phosphorus Precursors: Investigating less hazardous phosphorus sources is a key objective. Researchers are exploring the use of organophosphorus compounds like triphenylphosphite and even biomolecules like DNA as sources of phosphorus. rsc.orgmdpi.com For instance, the use of iron carboxylates and triphenylphosphite has been shown to be a safer route for producing iron phosphide (B1233454) nanoparticles. rsc.org Similarly, DNA has been successfully used as both a nitrogen and phosphorus source in the synthesis of cobalt phosphide on graphene. mdpi.com Another promising and economical precursor is ammonium (B1175870) hypophosphite, which can be controllably decomposed to produce reactive phosphine gas for the synthesis of materials like indium phosphide nanocrystals. acs.org
  • Solvothermal and Hydrothermal Methods: These methods offer a pathway to milder reaction conditions compared to high-temperature solid-state reactions. researchgate.netnih.govmdpi.com Research is ongoing to optimize solvent systems and reaction parameters to control the phase, size, and morphology of the resulting sodium-containing phosphide and phosphate (B84403) materials. researchgate.netnih.govmdpi.com For example, the solvothermal synthesis of NaTi2(PO4)3 nanoparticles has been shown to be influenced by the type of alcohol and water content in the solvent, which in turn affects the material's electrochemical properties. nih.govacs.org
  • Mechanochemistry: Ball milling and other mechanochemical techniques offer a solvent-free route to synthesizing these materials at room temperature. beilstein-journals.org This approach can lead to the formation of novel, kinetically-favored phases that may not be accessible through traditional thermal methods. The mechanochemical synthesis of phosphorus-linked heptazine-based carbon nitrides using sodium phosphide is a recent example of this approach. beilstein-journals.org
  • A comparative look at different synthesis approaches is presented in the table below.

    Synthesis Method Precursors Conditions Advantages Disadvantages
    Solid-State Reaction Elemental sodium and phosphorus, or metal halides and sodium phosphide High temperatures (e.g., 700-800 °C) Can produce crystalline products High energy consumption, potential for side reactions
    Solvothermal/Hydrothermal Sodium salts, phosphorus sources (e.g., NaH2PO4), in solvents like water or alcohols Moderate temperatures (e.g., 180-220 °C) Good control over particle morphology and size Can require long reaction times
    Flux Method Reactants dissolved in a low-melting-point salt or metal High temperatures Facilitates crystal growth, can lower reaction temperatures Potential for flux incorporation into the product
    Green Synthesis (example) Iron carboxylates, triphenylphosphite Mild solvothermal conditions Uses less toxic and more stable precursors May require careful optimization for specific phases

    Exploration of Novel Reactivity Patterns

    The reactivity of sodium oxide phosphides and related compounds is a rich area for future investigation. researchgate.netcaltech.edunih.govresearchgate.net Understanding and controlling their reactions is key to developing new synthetic applications and functional materials.

    Key areas for future research include:

  • Activation of Small Molecules: The high reactivity of the phosphide anion can be harnessed to activate small, relatively inert molecules. nih.gov Research into the reactions of sodium phosphide and its derivatives with molecules like carbon monoxide could lead to new synthetic routes for valuable organophosphorus compounds. nih.gov
  • Controlled Oxidation and Functionalization: The reaction of sodium phosphide with oxygen needs to be better understood to control the formation of specific sodium oxide phosphide phases. noaa.gov Furthermore, exploring the functionalization of these materials by reacting them with various electrophiles could lead to a wide range of new compounds with tailored properties. nih.govwikipedia.org
  • Reactivity in Molten Salts: The electrochemical behavior of sodium phosphates in molten salts is an emerging area of research, with potential applications in high-temperature synthesis and energy storage. caltech.edu Further studies are needed to understand the complex redox chemistry in these systems.
  • In Situ Characterization Techniques for Reaction Monitoring

    To gain a deeper understanding of the formation mechanisms and reactivity of sodium oxide phosphides, the use of in situ characterization techniques is indispensable. researchgate.netbohrium.comacs.orgacs.org These techniques allow researchers to observe the chemical and structural transformations as they happen, providing insights that are not available from ex situ measurements of the final product.

    Future research will increasingly rely on:

  • In Situ X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS): These techniques are powerful for tracking the evolution of crystalline phases and the local atomic environment during solid-state reactions and other synthetic processes. acs.orgacs.org For instance, in situ XRD has been used to study the fast solid-state reaction between NaF and VPO4 to form a sodium-ion battery cathode material. acs.org
  • In Situ Transmission Electron Microscopy (TEM): This allows for the direct visualization of morphological and structural changes at the nanoscale during reactions.
  • In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the local chemical environment of sodium and phosphorus atoms, helping to identify reaction intermediates and understand reaction pathways.
  • Thermogravimetric Analysis-Mass Spectrometry (TGA-MS): This combination is useful for studying gas-solid reactions, such as the phosphorization of metal oxides, by monitoring mass changes and evolved gas species simultaneously. researchgate.net
  • The table below summarizes the utility of various in situ techniques.

    Technique Information Gained Example Application
    In Situ XRD Evolution of crystalline phases Monitoring the formation of Na3V2(PO4)2F3 from NaF and VPO4 acs.org
    In Situ XAS Changes in local atomic environment and oxidation state Probing the transformation of metal oxides to metal phosphides acs.org
    In Situ TEM Real-time observation of morphological changes Visualizing the growth of nanoparticles
    In Situ NMR Identification of reaction intermediates and local chemical environments Studying the mechanism of solid-state reactions
    TGA-MS Mass changes and evolved gas analysis Investigating the phosphorization of metal oxides using sodium hypophosphite researchgate.net

    Advanced Theoretical Modeling of Complex Systems

    Computational modeling is a powerful tool for predicting the properties of materials and guiding experimental work. ansto.gov.au For complex systems like sodium oxide phosphides, theoretical calculations can provide insights that are difficult to obtain experimentally.

    Future theoretical work will likely focus on:

  • Predicting Stable and Metastable Phases: Using techniques like density functional theory (DFT), researchers can predict the crystal structures and relative stabilities of different this compound stoichiometries.
  • Modeling Reaction Mechanisms: Theoretical calculations can be used to elucidate the pathways and transition states of reactions, helping to understand and control the synthesis of these materials.
  • Simulating Spectroscopic and Electrochemical Properties: Computational models can predict properties like NMR spectra and electrochemical voltage profiles, which can aid in the interpretation of experimental data and the design of new materials with desired functionalities. For example, DFT calculations have been used to study the structure and electrochemical properties of the layered sodium iron phosphate Na3Fe3(PO4)4. ansto.gov.au
  • Integration into Multicomponent Material Systems

    The properties of sodium oxide phosphides can be further enhanced by integrating them into multicomponent material systems. bohrium.com This can involve creating composites, heterostructures, or doped materials.

    Future research directions in this area include:

  • Composite Materials: Combining sodium oxide phosphides with conductive materials like carbon nanotubes or graphene can improve their electrical conductivity, which is crucial for applications in batteries and catalysis. mdpi.com
  • Heterostructures: Creating interfaces between sodium oxide phosphides and other materials, such as metal oxides or other phosphides, can lead to synergistic effects and enhanced performance. bohrium.com For example, porous Fe/Ni/Co-phosphide heterostructures have shown excellent activity for the oxygen evolution reaction. bohrium.com
  • Doping: Introducing other elements into the this compound structure can be used to tune its electronic and catalytic properties.
  • Q & A

    Q. What are the standard methods for synthesizing sodium phosphide (Na₃P) in laboratory settings?

    Sodium phosphide is typically synthesized via solid-state reactions between elemental sodium and red phosphorus under inert atmospheres (e.g., argon). A controlled reaction at 300–400°C between sodium and phosphorus pentoxide (P₄O₁₀) can yield Na₃P alongside sodium metaphosphate (NaPO₃), as described by the reaction: 3P4O10+16Na10NaPO3+2Na3P3\text{P}_4\text{O}_{10} + 16\text{Na} \rightarrow 10\text{NaPO}_3 + 2\text{Na}_3\text{P} Precise stoichiometric ratios and temperature control are critical to minimize side products like oxides or unreacted precursors. Alternative methods involve phosphidation of sodium oxide using sodium hypophosphite (NaH₂PO₂), where parameters like P/O ratio and crystallinity influence product purity .

    Q. What characterization techniques are critical for confirming sodium phosphide’s structural purity and composition?

    • X-ray diffraction (XRD) identifies crystalline phases (e.g., Na₃P ICDD PDF 00-029-1196).
    • Scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS) verifies elemental homogeneity.
    • Thermogravimetric analysis (TGA) under inert gas monitors thermal stability and decomposition pathways.
    • X-ray photoelectron spectroscopy (XPS) confirms oxidation states of Na (0 to +1) and P (-3 in phosphides). For metastable intermediates, in situ XRD during synthesis captures phase evolution .

    Q. How does the ionic bonding in Na₃P influence its reactivity with moisture or oxygen?

    Na₃P’s high reactivity stems from the strong reducing capability of P³⁻ ions. Exposure to moisture triggers hydrolysis: Na3P+3H2O3NaOH+PH3\text{Na}_3\text{P} + 3\text{H}_2\text{O} \rightarrow 3\text{NaOH} + \text{PH}_3 \uparrow PH₃ (phosphine) is toxic and flammable, necessitating synthesis and handling under strict inert conditions. Oxygen exposure leads to oxidation, forming sodium phosphate or oxides, which complicates electrochemical applications .

    Advanced Research Questions

    Q. What mechanistic insights govern the phase transformations of sodium phosphide during electrochemical sodiation/desodiation?

    In sodium-ion batteries (SIBs), Na₃P undergoes sequential phase changes during cycling. Computational models suggest that sodiation proceeds through metastable intermediates rather than equilibrium phases, akin to Sn-based anodes. For example, in situ TEM studies reveal amorphous Na-P phases forming prior to crystalline Na₁₅P₄, which introduces mechanical stress and capacity fade. This behavior parallels tin phosphide (Sn₄P₃) systems, where incomplete alloying limits reversible capacity .

    Q. How can contradictions in reported electrochemical performance of phosphide anodes be resolved?

    Discrepancies in capacity (e.g., Na₃P’s theoretical 867 mAh/g vs. observed <500 mAh/g) arise from:

    • Incomplete alloying : Partial conversion to Na₁₅P₄ due to kinetic barriers.
    • Side reactions : Parasitic electrolyte decomposition at low voltages (<0.5 V vs. Na/Na⁺).
    • Particle size effects : Nanoparticulate Na₃P with carbon coatings (e.g., polydopamine-derived shells) mitigate pulverization and improve ionic conductivity, as demonstrated in FeP/C systems .

    Q. What advanced synthesis strategies enable controlled phosphidation of oxide precursors?

    Phosphidation of metal oxides (e.g., SnO₂ → Sn₄P₃) using NaH₂PO₂ involves a balance between "driving forces" (temperature, P/O ratio) and "impeding forces" (crystallinity, oxophilicity). In situ gas analysis (MS-EGA) reveals PH₃ evolution during annealing, requiring precise control to avoid toxic byproducts. For Na₃P, excess sodium precursor and slow heating rates (~2°C/min) enhance phase purity .

    Q. How do computational models enhance the understanding of sodium phosphide’s mechanical and electronic properties?

    Density functional theory (DFT) simulations predict Na₃P’s electronic structure, showing metallic behavior post-sodiation. Molecular dynamics (MD) models highlight bond evolution from covalent (P-P) to ionic (Na-P) during phase transitions, explaining fracture mechanisms. These models guide doping strategies (e.g., carbon or sulfur) to improve ductility .

    Methodological Guidelines

    • Reproducibility : Document synthesis parameters (precursor ratios, heating rates, gas flow) per standards in experimental reporting .
    • Safety Protocols : Use gloveboxes for air-sensitive handling and PH₃ gas detectors in lab environments .
    • Data Validation : Cross-reference XRD with pair distribution function (PDF) analysis for amorphous phases .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.